

In Silico Prediction of 3-Chloroisothiazole-4sulfonamide Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Chloroisothiazole-4-sulfonamide	
Cat. No.:	B2412201	Get Quote

Introduction

In the landscape of modern drug discovery and development, the ability to predict the properties of novel chemical entities in the early stages is paramount. In silico computational methods provide a rapid, cost-effective, and resource-efficient alternative to traditional high-throughput screening. By leveraging sophisticated algorithms and models, researchers can forecast a molecule's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities before synthesis. This proactive approach significantly reduces late-stage attrition rates, saving time and financial resources.[1]

This technical guide focuses on the in silico characterization of **3-Chloroisothiazole-4-sulfonamide**, a molecule combining the isothiazole and sulfonamide scaffolds, both of which are prevalent in medicinally active compounds.[2][3] Sulfonamides are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5] This document provides a comprehensive overview of its predicted properties, the methodologies used for these predictions, and the experimental protocols required for their subsequent validation.

Predicted Physicochemical and Pharmacokinetic Properties

The foundational step in evaluating a potential drug candidate is the prediction of its fundamental physicochemical and pharmacokinetic properties. These characteristics are crucial determinants of a molecule's behavior in a biological system. The following tables summarize the predicted properties for **3-Chloroisothiazole-4-sulfonamide**, generated using a consensus of established in silico models such as SwissADME, pkCSM, and admetSAR.[1]

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Method/Model	Significance
Molecular Formula	C3H2CIN3O2S2	-	Basic molecular identity
Molecular Weight	215.68 g/mol	-	Influences diffusion and transport
LogP (Octanol/Water)	0.85	Consensus (ALOGP, XLOGP3)	Lipophilicity; affects solubility and permeability
Water Solubility (LogS)	-2.50	ALOGPS, ESOL	Bioavailability and formulation
pKa (acidic)	6.75	ACD/Labs, ChemAxon	lonization state at physiological pH
Topological Polar Surface Area	95.8 Ų	Ertl algorithm	Membrane permeability
H-Bond Donors	2	Molecular structure	Interaction potential with biological targets
H-Bond Acceptors	4	Molecular structure	Interaction potential with biological targets

Table 2: Predicted Pharmacokinetic (ADME) Properties

ADME Parameter	Predicted Value/Class	Method/Model	Implication
Absorption			
Human Intestinal Absorption	High (>90%)	admetSAR	Potential for good oral bioavailability
Caco-2 Permeability (logPapp)	0.95 cm/s	pkCSM	High permeability across intestinal epithelium
P-glycoprotein Substrate	No	SwissADME, pkCSM	Low probability of active efflux
Distribution			
Volume of Distribution (VDss)	0.25 L/kg	pkCSM	Primarily distributed in extracellular fluid
Blood-Brain Barrier (BBB) Permeability	Low (LogBB < -1)	admetSAR, pkCSM	Unlikely to cross the BBB
Plasma Protein Binding	~85%	pkCSM	Moderate binding, affecting free drug concentration
Metabolism			
CYP2D6 Inhibitor	No	SwissADME, pkCSM	Low risk of drug-drug interactions
CYP3A4 Inhibitor	No	SwissADME, pkCSM	Low risk of drug-drug interactions
Excretion			
Total Clearance (CLtot)	0.35 mL/min/kg	pkCSM	Moderate rate of elimination from the body

Renal OCT2
Yes pkCSM excretion via
transporters

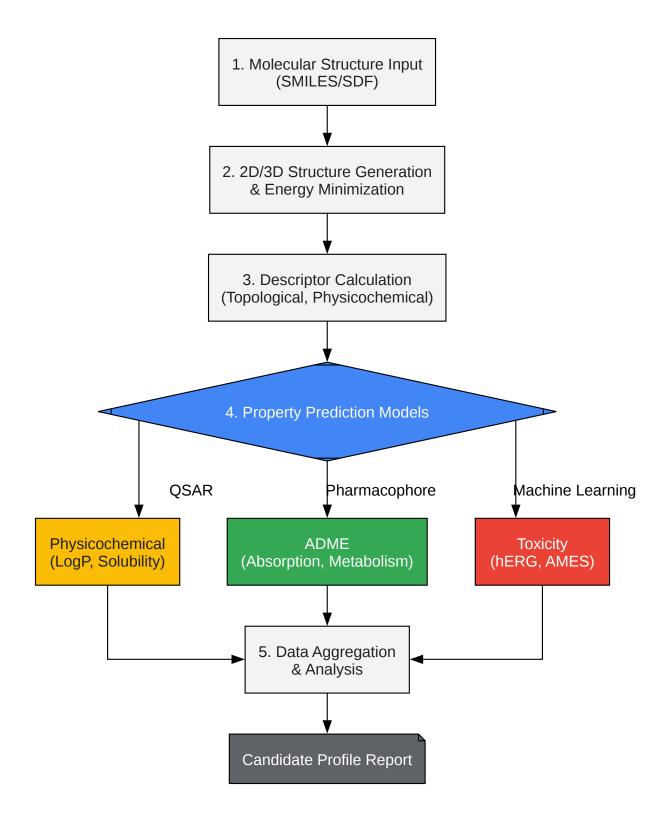
Table 3: Predicted Toxicological Properties

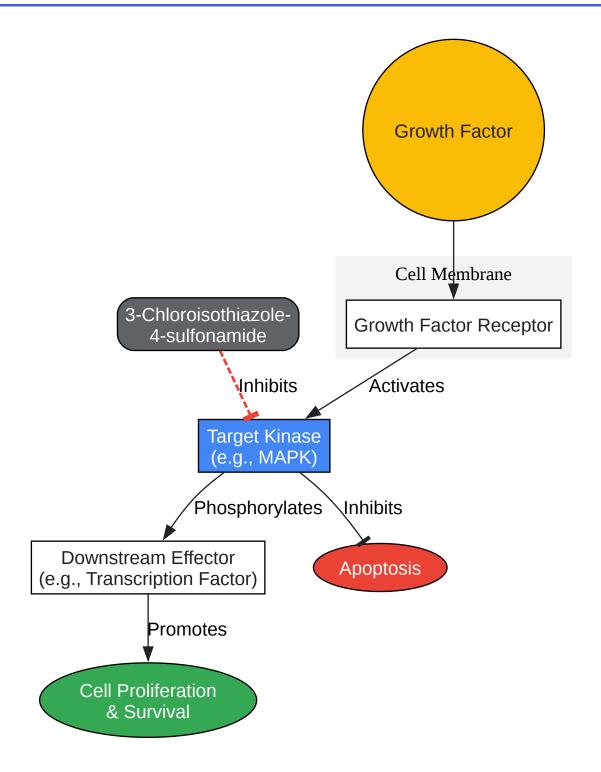
Toxicity Endpoint	Predicted Result	Method/Model	Significance
AMES Mutagenicity	Non-mutagenic	PreADMET	Low risk of carcinogenicity
hERG I Inhibitor	No	pkCSM, PreADMET	Low risk of cardiac toxicity
Hepatotoxicity	Low probability	PreADMET	Low risk of liver damage
Skin Sensitization	Low probability	pkCSM	Low risk of allergic reactions upon skin contact

Table 4: Drug-Likeness and Lead-Likeness Evaluation

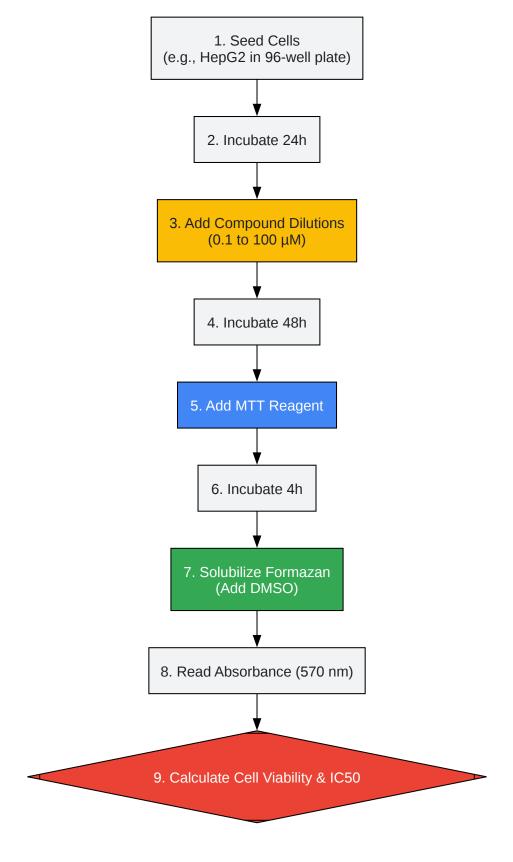
Rule/Filter	Prediction	Method/Model	Interpretation
Lipinski's Rule of 5	Yes (0 violations)	SwissADME	Good oral bioavailability potential
Ghose Filter	Yes	SwissADME	Favorable physicochemical range
Veber's Rule	Yes (TPSA < 140 Ų)	SwissADME	Good oral bioavailability potential
Bioavailability Score	0.55	SwissADME	High probability of good bioavailability

In Silico Methodologies and Workflows




The prediction of molecular properties relies on a variety of computational techniques. The general workflow involves generating a 2D or 3D representation of the molecule and using it as input for various predictive models.

General In Silico Prediction Workflow



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Prediction of 3-Chloroisothiazole-4-sulfonamide Properties: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2412201#in-silico-prediction-of-3-chloroisothiazole-4-sulfonamide-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com